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molecular formula C11H14N2O2 B061888 N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide CAS No. 86847-64-5

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Cat. No. B061888
M. Wt: 206.24 g/mol
InChI Key: ANABHCSYKASRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560558B2

Procedure details

2,2-Dimethyl-N-pyridin-2-yl-propionamide (20.3 g) was dissolved in tetrahydrofuran (230 ml) to prepare a solution which was cooled to −78° C. A 2.44 M n-butyllithium/n-hexane solution (100 ml) was gradually added dropwise thereto, and the mixture was stirred at −78° C. for 15 min. The reaction solution was stirred at 0° C. for 2 hr and was then again cooled to −78° C. A solution of N,N-dimethylformamide (25.0 g) in tetrahydrofuran (25 ml) was gradually added dropwise thereto. The temperature of the reaction solution was raised to room temperature. The reaction solution was then poured into a mixture of ice (50 g) with 6 N hydrochloric acid (150 ml), and the mixture was stirred at room temperature for 20 min. The aqueous layer was neutralized with potassium carbonate powder and was extracted with diethyl ether, and the diethyl ether layer was then washed with water and saturated brine and was dried over magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give N-(3-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (11.8 g, yield 50%).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)=[O:4].C([Li])CCC.CCCCCC.Cl.[C:26](=O)([O-])[O-:27].[K+].[K+]>O1CCCC1.CN(C)C=O>[CH:26]([C:11]1[C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1])=[N:7][CH:8]=[CH:9][CH:10]=1)=[O:27] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
CC(C(=O)NC1=NC=CC=C1)(C)C
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium n-hexane
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
25 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution which
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at 0° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was then again cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction solution was raised to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
the diethyl ether layer was then washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C=1C(=NC=CC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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